![molecular formula C24H36N4OS B11059226 3,5-di-tert-butyl-N-{5-[2-(piperidin-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11059226.png)
3,5-di-tert-butyl-N-{5-[2-(piperidin-1-yl)ethyl]-1,3,4-thiadiazol-2-yl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-DI(TERT-BUTYL)-N~1~-[5-(2-PIPERIDINOETHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE is a complex organic compound that features a benzamide core substituted with tert-butyl groups and a piperidinoethyl-thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DI(TERT-BUTYL)-N~1~-[5-(2-PIPERIDINOETHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate hydrazine derivatives with carbon disulfide under basic conditions.
Attachment of the Piperidinoethyl Group: The piperidinoethyl group is introduced through nucleophilic substitution reactions, often using piperidine and ethyl halides.
Substitution on the Benzamide Core: The benzamide core is functionalized with tert-butyl groups through Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.
Substitution: The tert-butyl groups and piperidinoethyl moiety can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halides, acids, and bases are employed under controlled temperature and pressure conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound may be investigated for its potential as a pharmacophore in drug design. Its structural features could interact with biological targets, making it a candidate for therapeutic applications.
Medicine
Medicinally, the compound could be explored for its potential as an anti-inflammatory, antimicrobial, or anticancer agent. Its ability to interact with specific enzymes or receptors could be harnessed for therapeutic benefits.
Industry
In industry, the compound might be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional group versatility.
Mechanism of Action
The mechanism of action of 3,5-DI(TERT-BUTYL)-N~1~-[5-(2-PIPERIDINOETHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The thiadiazole ring and piperidinoethyl group could play crucial roles in binding to these targets, while the tert-butyl groups might enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
3,5-DI(TERT-BUTYL)-N~1~-[5-(2-MORPHOLINOETHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE: Similar structure but with a morpholinoethyl group instead of piperidinoethyl.
3,5-DI(TERT-BUTYL)-N~1~-[5-(2-PYRROLIDINOETHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE: Contains a pyrrolidinoethyl group instead of piperidinoethyl.
Uniqueness
The uniqueness of 3,5-DI(TERT-BUTYL)-N~1~-[5-(2-PIPERIDINOETHYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The piperidinoethyl group may offer unique binding interactions, while the tert-butyl groups provide steric hindrance and stability.
Properties
Molecular Formula |
C24H36N4OS |
|---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
3,5-ditert-butyl-N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C24H36N4OS/c1-23(2,3)18-14-17(15-19(16-18)24(4,5)6)21(29)25-22-27-26-20(30-22)10-13-28-11-8-7-9-12-28/h14-16H,7-13H2,1-6H3,(H,25,27,29) |
InChI Key |
DQXFCJYKFYELSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)CCN3CCCCC3)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methyl-6-(4-methylphenyl)-2-phenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B11059144.png)
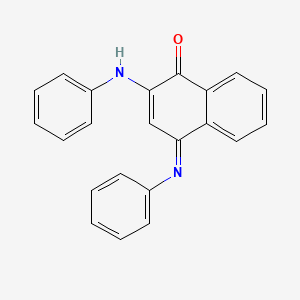
![4-Methoxy-7-methyl-5-phenyl-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B11059163.png)
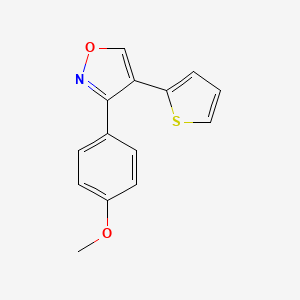
![3-(2-chloro-6-fluorophenyl)-5-methyl-N-[4-(2-oxopyrrolidin-1-yl)benzyl]-1,2-oxazole-4-carboxamide](/img/structure/B11059168.png)
![2-Chloro-5-{[({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]amino}benzoic acid](/img/structure/B11059170.png)
![ethyl 6'-amino-5'-cyano-2-oxo-1,2-dihydro-2'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-3'-carboxylate](/img/structure/B11059187.png)
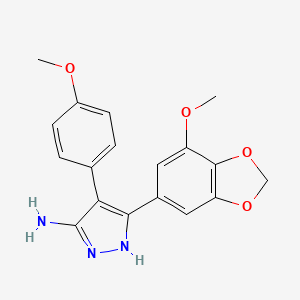
![3-[6-(1-Ethyl-3-methylpyrazol-4-yl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine](/img/structure/B11059201.png)
![2-[4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11059207.png)
![6-amino-8-(pyridin-4-yl)-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B11059212.png)
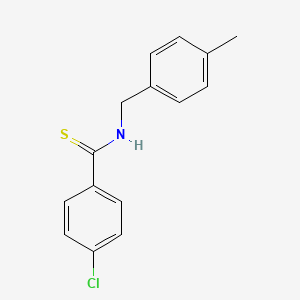
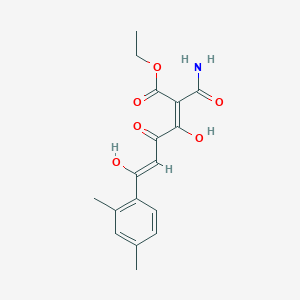
![(5-chloro-2-hydroxyphenyl)[4-(trifluoromethyl)-1H-1,2,3-triazol-5-yl]methanone](/img/structure/B11059224.png)
